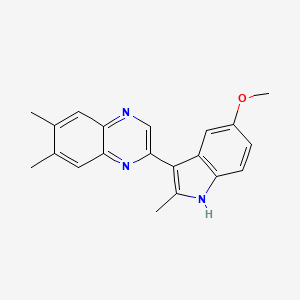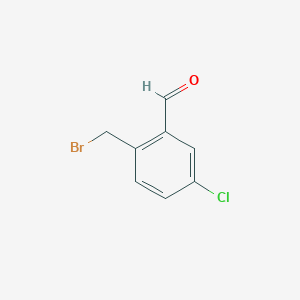![molecular formula C10H11IN2O3 B1402857 4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine CAS No. 1252989-47-1](/img/structure/B1402857.png)
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine
Overview
Description
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methoxy-ethoxy group at the 7-position, and an amine group at the 3-position of the benzo[d]isoxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction. This step typically involves the use of iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent.
Attachment of the Methoxy-Ethoxy Group: The methoxy-ethoxy group can be introduced through an etherification reaction. This step involves the reaction of a suitable alcohol (e.g., 2-methoxyethanol) with the isoxazole ring in the presence of a strong acid catalyst.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of an amine (e.g., ammonia or a primary amine) with a suitable leaving group on the isoxazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.
Chemical Reactions Analysis
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation would depend on the specific conditions used.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction typically affects the functional groups attached to the isoxazole ring.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN). The major products of these reactions would be the corresponding substituted isoxazoles.
Scientific Research Applications
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of isoxazole derivatives on various biological systems
Medicine: The compound may have potential applications in medicinal chemistry. Isoxazole derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized isoxazoles with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine would depend on its specific application. In general, isoxazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine can be compared with other similar compounds, such as:
4-Iodo-7-(2-hydroxy-ethoxy)-benzo[d]isoxazol-3-ylamine: This compound has a hydroxy-ethoxy group instead of a methoxy-ethoxy group. The presence of the hydroxy group may affect its chemical reactivity and biological activity.
4-Bromo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine: This compound has a bromine atom instead of an iodine atom. The presence of the bromine atom may affect its chemical reactivity and biological activity.
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylmethanol: This compound has a methanol group instead of an amine group. The presence of the methanol group may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
4-iodo-7-(2-methoxyethoxy)-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O3/c1-14-4-5-15-7-3-2-6(11)8-9(7)16-13-10(8)12/h2-3H,4-5H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZEJQSELGGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C2C(=C(C=C1)I)C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1402779.png)
![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)

![3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402785.png)

![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)



![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)

